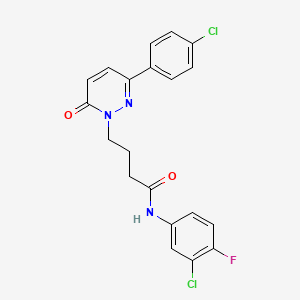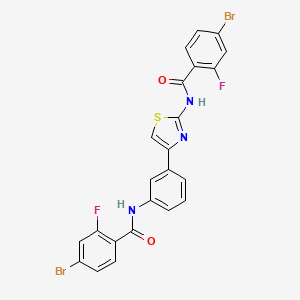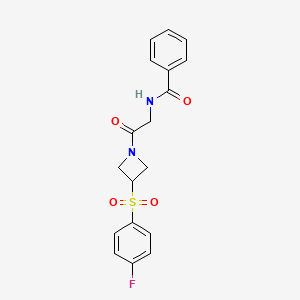![molecular formula C18H17N3O2S B2918545 2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1001972-09-3](/img/structure/B2918545.png)
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties . The structure of this compound includes a quinazoline ring, an acetamide group, and a methylsulfanyl phenyl group, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of the quinazoline ring and subsequent functionalization. One common synthetic route involves the following steps :
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Functionalization: The quinazoline ring is then functionalized by introducing the 2-methyl group and the oxy group at the 4-position.
Acetamide Formation: The final step involves the reaction of the functionalized quinazoline with 3-(methylsulfanyl)phenyl acetic acid to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring or the acetamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound’s antitumor properties have been investigated for potential use in cancer therapy.
Industry: It can be used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways . The quinazoline ring is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. The methylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide can be compared with other quinazoline derivatives, such as :
Gefitinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Fenazaquin: An acaricide used in agriculture.
Prazosin: A sympatholytic drug used to treat high blood pressure.
Propriétés
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-19-16-9-4-3-8-15(16)18(20-12)23-11-17(22)21-13-6-5-7-14(10-13)24-2/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAVSRJTOAUKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)
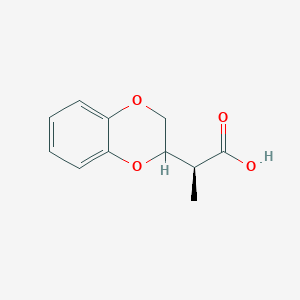
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2918466.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide](/img/structure/B2918469.png)
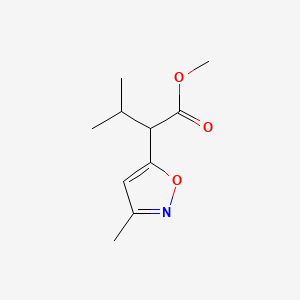
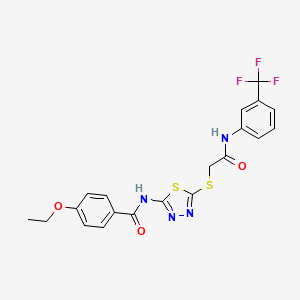
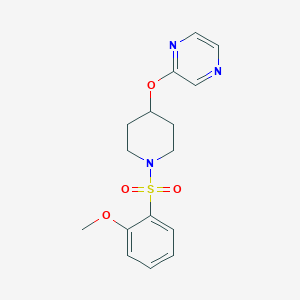
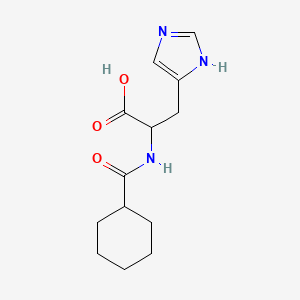
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
